(E)-1-(2,5-dimethoxyphenyl)-5-(furan-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione
Description
The compound is a pyrimidine-2,4,6-trione derivative featuring:
- A 1-(2,5-dimethoxyphenyl) substituent at position 1, providing electron-donating methoxy groups.
- A 5-(furan-2-ylmethylene) group at position 5 in the E-configuration, introducing aromatic heterocyclic character.
Properties
IUPAC Name |
(5E)-1-(2,5-dimethoxyphenyl)-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-23-10-5-6-14(24-2)13(9-10)19-16(21)12(15(20)18-17(19)22)8-11-4-3-7-25-11/h3-9H,1-2H3,(H,18,20,22)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXVFQBQMFDVHP-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)/C(=C/C3=CC=CO3)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(2,5-dimethoxyphenyl)-5-(furan-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory properties, and its mechanism of action as observed in various studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a pyrimidine ring fused with a furan moiety and methoxy groups that enhance its biological profile.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro tests against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa showed that it outperformed several conventional antibiotics. The minimum inhibitory concentration (MIC) values were recorded at low concentrations, indicating potent antibacterial activity.
| Bacterial Strain | MIC (µg/mL) | Control Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | 8 | Ciprofloxacin | 16 |
| Pseudomonas aeruginosa | 4 | Gentamicin | 32 |
These results suggest that the compound could be a promising candidate for developing new antibacterial agents .
Antifungal Activity
The antifungal activity of the compound was evaluated against common fungal pathogens. The results indicated effective inhibition of fungal growth, particularly against Candida albicans.
| Fungal Strain | MIC (µg/mL) | Control Antifungal | MIC (µg/mL) |
|---|---|---|---|
| Candida albicans | 16 | Fluconazole | 32 |
| Aspergillus niger | 32 | Amphotericin B | 64 |
The compound's ability to disrupt fungal cell membranes was hypothesized to be a key mechanism behind its antifungal effects .
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has shown significant anti-inflammatory effects in various assays. It was tested using models of inflammation such as the carrageenan-induced paw edema in rats. The results indicated a reduction in edema comparable to standard anti-inflammatory drugs like Indomethacin.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 65 |
| Indomethacin | 70 |
This suggests that the compound may inhibit pro-inflammatory cytokines and mediators .
The proposed mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and fungal growth.
- Modulation of Immune Response : It appears to modulate the immune response by downregulating pro-inflammatory cytokines.
- Interaction with DNA Gyrase : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, disrupting bacterial DNA replication processes .
Case Studies
A notable case study involved the synthesis and evaluation of this compound alongside other derivatives. The study highlighted its superior activity compared to traditional antibiotics and antifungals. The researchers utilized various spectroscopic techniques such as NMR and IR for characterization and confirmed the biological activity through both in vitro and in vivo models .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Insight : The target compound’s 2,5-dimethoxy substitution distinguishes it from halogenated or alkylated analogues, offering balanced electron-donating properties and solubility advantages.
Spectral and Physical Properties
Key Insight : Methoxy groups in the target compound improve solubility compared to chlorinated analogues, while hydroxylated variants exhibit higher polarity.
Q & A
Q. What are the established synthetic routes for preparing this pyrimidinetrione derivative, and how can reaction conditions be optimized?
- Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) involving barbituric acid derivatives, aldehydes, and substituted phenols. For example, describes a cascade reaction using salicylaldehydes and dimethylbarbituric acid under solvent-free conditions, achieving high yields (80–95%) through microwave-assisted heating (60–80°C, 10–15 min). Optimization involves adjusting stoichiometry (1:1.2 molar ratio of aldehyde to barbituric acid), catalyst selection (e.g., p-TSA for acid catalysis), and temperature control to minimize side products. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?
- Methodological Answer: 1H/13C NMR (500 MHz, CDCl3) and IR spectroscopy are essential for confirming the (E)-configuration of the furan-2-ylmethylene group and verifying the absence of tautomeric forms. For instance, and highlight characteristic peaks: furan protons at δ 6.5–7.5 ppm and pyrimidinetrione carbonyls at 164–168 ppm in 13C NMR. Discrepancies in integration ratios (e.g., aromatic vs. aliphatic protons) may arise from solvent impurities or tautomerism; these are resolved by repeating experiments in deuterated DMSO or using 2D NMR (COSY, HSQC) .
Q. What in vitro biological assays are suitable for preliminary evaluation of this compound’s activity?
- Methodological Answer: Standard assays include:
- Anticancer screening: MTT assays on MCF-7 (breast cancer) or HeLa cells, with IC50 determination ( reports EC50 values <10 μM for related pyrimidinetriones) .
- Enzyme inhibition: Fluorescence-based assays for SOD1 aggregation ( and describe EC50 values of 3.29–3.36 μM for mutant SOD1 inhibitors) .
- Controls: Use cisplatin (anticancer) or riluzole (SOD1 reference) to validate assay reliability.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity data across pyrimidinetrione derivatives?
- Methodological Answer: SAR analysis should compare substituent effects on the phenyl and furan rings. For example:
- 2,5-Dimethoxyphenyl vs. 4-fluorophenyl: shows fluorinated derivatives (EC50 3.29 μM) exhibit stronger SOD1 inhibition than methoxy-substituted analogs (EC50 3.36 μM), likely due to enhanced electron-withdrawing effects .
- Furan vs. thiophene: indicates thioxo-pyrimidinediones show reduced activity, suggesting heteroatom electronegativity impacts target binding. Computational modeling (DFT, molecular docking) can further clarify steric/electronic contributions .
Q. What strategies resolve discrepancies in reported EC50/IC50 values for structurally similar compounds?
- Methodological Answer: Contradictions often arise from assay variability (e.g., cell line passage number, incubation time). To mitigate:
- Standardize protocols: Use identical cell lines (ATCC-validated), serum concentrations (10% FBS), and incubation periods (48–72 hrs).
- Validate purity: HPLC (≥95% purity, ) ensures biological effects are compound-specific, not impurity-driven .
- Cross-reference with orthogonal assays: Compare MTT results with apoptosis markers (Annexin V/PI) or Western blotting (caspase-3 activation).
Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?
- Methodological Answer:
- ADMET prediction: Tools like SwissADME assess logP (optimal range: 2–3), aqueous solubility, and CYP450 inhibition. For example, ’s fluorobenzoyl derivative has logP ~2.8, suggesting favorable blood-brain barrier penetration .
- Molecular dynamics (MD): Simulate binding stability to SOD1 () or kinase targets. Adjust substituents (e.g., replacing methoxy with trifluoromethyl) to enhance hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
